molecular formula C5H10ClN B8762234 Pent-3-yn-2-amine CAS No. 853304-18-4

Pent-3-yn-2-amine

Cat. No.: B8762234
CAS No.: 853304-18-4
M. Wt: 119.59 g/mol
InChI Key: BIGFPNCQDSQYMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-yn-2-amine can be synthesized through several methods. One common approach involves the nucleophilic addition of an amine to a carbonyl compound, followed by a series of reactions to introduce the alkyne group. For instance, the Buchwald-Hartwig amination of 3,3’-dibromo-2,2’-bithiophene with pent-4-yn-1-amine is a notable method . This reaction typically requires a palladium catalyst and a base under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pent-3-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Halogenated compounds and strong bases are often used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Pent-3-yn-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which pent-3-yn-2-amine exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the alkyne group allows for the formation of covalent bonds with target molecules, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-yn-1-amine: Another propargyl amine with a different position of the alkyne group.

    But-2-yn-1-amine: A shorter chain propargyl amine.

    Hex-5-yn-2-amine: A longer chain propargyl amine.

Uniqueness

Pent-3-yn-2-amine is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the alkyne and amine groups allows for distinct chemical behavior compared to its analogs, making it valuable in various synthetic and research contexts.

Properties

CAS No.

853304-18-4

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

pent-3-yn-2-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H

InChI Key

BIGFPNCQDSQYMT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)N.Cl

Origin of Product

United States

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